molecular formula C15H13NO6 B015378 3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one CAS No. 82628-82-8

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Cat. No.: B015378
CAS No.: 82628-82-8
M. Wt: 303.27 g/mol
InChI Key: VCSSZOJJYHKTRY-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is an organic compound characterized by the presence of a nitrophenyl group and a trihydroxyphenyl group connected through a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and 2,4,6-trihydroxyacetophenone as the primary starting materials.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an ethanol-water mixture at a temperature of around 60-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the following steps:

    Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1-(2,4-dihydroxyphenyl)propan-1-one: Lacks one hydroxyl group compared to the target compound.

    3-(4-Nitrophenyl)-1-(2,4,6-trimethoxyphenyl)propan-1-one: Contains methoxy groups instead of hydroxyl groups.

Uniqueness

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is unique due to the presence of three hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

3-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c17-11-7-13(19)15(14(20)8-11)12(18)6-3-9-1-4-10(5-2-9)16(21)22/h1-2,4-5,7-8,17,19-20H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSSZOJJYHKTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395234
Record name 2',4',6'-Trihydroxy-4-nitrodihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82628-82-8
Record name 2',4',6'-Trihydroxy-4-nitrodihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82628-82-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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